molecular formula C23H21N3O4 B3455051 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B3455051
M. Wt: 403.4 g/mol
InChI Key: AIDJWZIOMBFHID-UHFFFAOYSA-N
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Description

This compound (referred to as 1c in ) is a benzimidazole-phenylcarboxamide derivative featuring a 3,4,5-trimethoxybenzamide moiety. Its synthesis involves condensation of 4-(1H-benzo[d]imidazol-2-yl)aniline with 3,4,5-trimethoxybenzoyl chloride under standard amide-coupling conditions .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c1-28-19-12-15(13-20(29-2)21(19)30-3)23(27)24-16-10-8-14(9-11-16)22-25-17-6-4-5-7-18(17)26-22/h4-13H,1-3H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDJWZIOMBFHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of MMV665898 involves several steps, typically starting with the selection of appropriate precursor molecules. The synthetic route often includes:

    Reaction Conditions: Specific temperature, pressure, and pH conditions tailored to optimize yield and purity.

    Industrial Production: Large-scale production methods focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

MMV665898 undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various microbial strains. For instance, a study demonstrated that derivatives of benzimidazole compounds exhibit notable antimycobacterial activity against Mycobacterium tuberculosis. The compound's structure allows for interaction with the bacterial cell wall, potentially disrupting its integrity and function .

Case Study: Antimycobacterial Activity

A synthesized derivative showed a minimum inhibitory concentration (MIC) of 1.56 μg/mL against M. tuberculosis, indicating strong activity compared to standard treatments .

Anticancer Properties

The compound has also been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. Research indicates that benzimidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.

Enzyme Inhibition

This compound has shown promise as an inhibitor for various enzymes linked to disease processes. For example, it may inhibit certain kinases involved in cancer progression or metabolic pathways.

Case Study: Kinase Inhibition

In vitro studies have shown that related compounds can effectively inhibit protein kinases, which are crucial for tumor growth and metastasis. This inhibition can lead to decreased tumor viability and increased sensitivity to other therapeutic agents .

Summary Table of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against Mycobacterium tuberculosis with MIC values as low as 1.56 μg/mL
Anticancer PropertiesInduces apoptosis in cancer cells; inhibits tubulin polymerization
Enzyme InhibitionPotential inhibitor of protein kinases linked to cancer progression

Mechanism of Action

The primary mechanism of action of MMV665898 involves the inhibition of glucose transporters. It binds to the transporter proteins, blocking the uptake of glucose into the cells. This disruption in glucose uptake is particularly effective against the malaria parasite, which relies heavily on glucose for its energy needs. The molecular targets include various glucose transporter proteins, and the pathways involved are primarily related to glucose metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Variations on the Benzamide Ring

The trimethoxybenzamide group in 1c is compared to analogs with nitro (1d ) and chloro (1e ) substituents at the benzamide’s para position ():

  • 1e (N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-chlorobenzamide): The chloro substituent offers moderate electronegativity and steric bulk, balancing solubility and target affinity.
2.2. Substitutions on the Benzimidazole Core

Dimethyl modifications at the benzimidazole 5,6-positions (7c , 7d , 7e ) were synthesized to study steric effects ():

2.3. Comparison with Formamidine Derivatives

Compound 12c (N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-N'-(4-chlorophenyl)formamidine) replaces the benzamide linker with a formamidine group ():

  • Structural Difference : The formamidine linker introduces a conjugated C=N bond, altering electronic properties and hydrogen-bonding capacity.
  • Biological Implication : 12c demonstrated antitumor activity (IR and NMR data provided), suggesting that linker chemistry critically influences therapeutic targeting (antiviral vs. anticancer) .
2.4. Heterocyclic Core Replacements
  • Pyrimidine Analog (): N-{4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl}-3,4,5-trimethoxybenzamide replaces benzimidazole with pyrimidine. The pyrimidine core’s hydrogen-bonding capacity may shift target specificity (e.g., kinase inhibition vs. viral entry) .
  • Thiazole Analog (): N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide substitutes benzimidazole with thiazole. Thiazole’s sulfur atom could modulate redox properties or metal chelation .

Structural and Activity Comparison Table

Compound ID/Name Core Structure Benzamide Substituent Key Modifications Potential Activity Reference
1c (Target Compound) Benzimidazole-phenyl 3,4,5-Trimethoxy None Antiviral (BVDV)
1d Benzimidazole-phenyl 4-Nitro Electron-withdrawing group Antiviral (inferred)
7c 5,6-Dimethyl-benzimidazole-phenyl 3,4,5-Trimethoxy Steric hindrance Enhanced selectivity (inferred)
12c (Formamidine derivative) Benzimidazole-phenyl 4-Chloro Formamidine linker Antitumor
Pyrimidine analog () Pyrimidine-phenyl 3,4,5-Trimethoxy Pyrimidine core Undisclosed

Critical Analysis of Research Findings

  • Antiviral vs. The trimethoxy group’s role in both contexts requires further investigation.
  • Synthetic Feasibility : All analogs in were synthesized via straightforward condensation, suggesting scalability .
  • Gaps in Data : Quantitative activity metrics (e.g., EC50, IC50) are absent in the provided evidence, limiting direct efficacy comparisons.

Biological Activity

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C23H21N3O4
  • Molecular Weight : 403.4 g/mol
  • IUPAC Name : N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide

The compound features a complex structure that includes a benzimidazole moiety, which is often associated with various biological activities including anticancer properties.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Its activity has been linked to the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.

  • Mechanism of Action :
    • The compound exhibits significant antiproliferative effects on various cancer cell lines. For example, it was found to inhibit cell growth in MCF-7 breast cancer cells and other human cancer lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Case Study :
    • In a study assessing the compound's effects on MCF-7 cells, it was observed that treatment led to cell cycle arrest at the pre-G1 and G2/M phases, indicating its potential to disrupt normal cell division processes .

Other Biological Activities

In addition to its anticancer properties, this compound has been evaluated for other biological activities:

  • Topoisomerase Inhibition : The compound has been identified as a selective inhibitor of human DNA topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to increased DNA damage in cancer cells, further supporting its role as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Research has indicated that modifications in the chemical structure can significantly influence biological activity:

ModificationEffect on Activity
Addition of methoxy groupsEnhances solubility and bioavailability
Alteration of benzimidazole positionAffects binding affinity to target proteins
Variations in aromatic substitutionsModulates potency against specific cancer types

Q & A

Q. Table 1: Synthesis Conditions from Literature

StepReagents/ConditionsYieldPurityReference
Amide CouplingTHF, DIPEA, 0°C → RT, 12h65–75%>95% (HPLC)
PurificationEthanol recrystallization60%99% (NMR)

Advanced: How can researchers analyze structure-activity relationships (SAR) for this compound’s bioactivity?

Methodological Answer:

  • Derivative Synthesis: Introduce substituents on the benzamide (e.g., fluoro, nitro, or chloro groups) or benzimidazole moiety (e.g., 5-fluoro substitution) to assess electronic/steric effects .
  • Biological Assays: Test derivatives against target enzymes (e.g., elastase, kinases) using in vitro inhibition assays (IC₅₀ determination) and compare potency .
  • Computational SAR: Perform molecular docking (AutoDock4/Vina) to predict binding interactions. For example, trimethoxy groups may engage in hydrophobic interactions with kinase ATP-binding pockets .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

Methodological Answer:

  • 1H/13C NMR: Analyze in DMSO-d₆ with TMS as an internal standard. Key signals include:
    • Benzimidazole protons: δ 7.4–8.2 ppm (aromatic multiplet).
    • Trimethoxybenzamide: δ 3.8–4.0 ppm (OCH₃ singlets) .
  • IR Spectroscopy: Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .
  • Hirshfeld Surface Analysis: Validate crystal packing and intermolecular interactions (e.g., H-bonding) using X-ray diffraction data .

Advanced: What in silico strategies predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock4 to dock the compound into target proteins (e.g., elastase, PDE1). Apply Lamarckian genetic algorithms with flexible side chains in the receptor active site .
  • MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Analyze RMSD/RMSF plots to identify critical residues (e.g., catalytic triads in proteases) .
  • Free Energy Calculations: Compute binding affinities via MM-PBSA/GBSA to rank derivatives .

Basic: How can researchers assess the compound’s biological activity (e.g., enzyme inhibition)?

Methodological Answer:

  • Elastase Inhibition:
    • Incubate the compound with porcine pancreatic elastase and the substrate N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. Measure absorbance at 410 nm to calculate IC₅₀ .
  • Antioxidant Activity:
    • Perform DPPH radical scavenging assays. A 80% scavenging rate at 100 μM indicates potent antioxidant potential .
  • DNA Binding:
    • Use UV-vis spectroscopy (hypochromicity at 260 nm) and viscosity measurements to study intercalation or groove-binding modes .

Advanced: How do structural modifications (e.g., substituents on benzamide) affect biological potency?

Methodological Answer:

  • Substituent Effects:
    • Electron-withdrawing groups (e.g., -NO₂, -Cl): Enhance kinase inhibition by increasing electrophilicity at the benzamide carbonyl .
    • Methoxy groups: Improve solubility and membrane permeability while maintaining hydrophobic interactions .
  • Case Study: Fluorination at the benzimidazole 5-position (e.g., N-(4-(5-fluoro-1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide) increases antiviral activity (BVDV EC₅₀ = 2.3 μM vs. 5.8 μM for parent compound) .

Basic: What purification methods are effective post-synthesis?

Methodological Answer:

  • Recrystallization: Use ethanol or methanol for high-purity crystals .
  • Column Chromatography: Employ silica gel with CH₂Cl₂/MeOH (95:5) for polar impurities .
  • HPLC: Apply a C18 column with acetonitrile/water (0.1% TFA) gradient for analytical-scale purification .

Advanced: How can researchers resolve contradictions in biological data across studies?

Methodological Answer:

  • Orthogonal Assays: Validate in vitro results with in silico docking and ex vivo tissue models. For example, discrepancies in elastase inhibition may arise from assay conditions (e.g., substrate concentration, pH) .
  • Meta-Analysis: Compare IC₅₀ values across studies using standardized protocols (e.g., fixed enzyme/substrate ratios) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide

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